molecular formula C14H13N B1681670 2-Methyl-6-(2-phenylethenyl)pyridine CAS No. 7370-21-0

2-Methyl-6-(2-phenylethenyl)pyridine

Cat. No. B1681670
CAS RN: 7370-21-0
M. Wt: 195.26 g/mol
InChI Key: SISOFUCTXZKSOQ-ZHACJKMWSA-N
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Description

2-Methyl-6-(2-phenylethenyl)pyridine is a methylpyridine that consists of 2-methylpyridine bearing an additional phenylethynyl group at position 6 . It is a potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors . It is also a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate (mGlu) receptor subtype 5 (mGluR5 or mGluR 5) in the central nervous system (CNS) .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-(2-phenylethenyl)pyridine is C14H13N . The InChI representation is InChI=1S/C14H13N/c1-12-6-5-9-14 (15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ . The Canonical SMILES representation is CC1=NC (=CC=C1)C=CC2=CC=CC=C2 .

Scientific Research Applications

Neuroprotection and Neuropharmacology

2-Methyl-6-(2-phenylethenyl)pyridine, also known as SIB-1893, has been recognized for its neuroprotective effects. Studies have shown that SIB-1893 significantly enhances neuroprotection in rat cortical neuronal cultures subjected to mechanical injury. It was also found to reduce glutamate- and N-methyl-D-aspartate (NMDA)-induced neuronal cell death in vitro. Intracerebroventricular administration of SIB-1893 in rats markedly improved motor recovery and reduced deficits in spatial learning following traumatic brain injury. Despite its potent mGluR5 antagonistic activity, it's also been indicated that SIB-1893 may modulate NMDA receptor activity at higher concentrations, which are neuroprotective (Movsesyan et al., 2001).

Pharmacological Potential

The compound has been identified as a positive allosteric modulator for the human metabotropic glutamate receptor 4 (hmGluR4). Studies suggest that SIB-1893 enhances the potency and efficacy of L-2-amino-4-phophonobutyrate (L-AP4) in guanosine 5'-O-(3-[35S]thiotriphosphate ([35S]GTPγS) binding and efficacy in cAMP studies. This finding is significant as it opens up potential pharmacological applications for SIB-1893 in targeting specific glutamate receptors (Mathiesen et al., 2003).

Chemical Synthesis and Characterization

A distinct application of 2-Methyl-6-(2-phenylethenyl)pyridine is observed in the synthesis and characterization of chemical compounds. For instance, studies have led to the synthesis of bis(imino)pyridine complexes of divalent Mg and Zn. The synthesized complexes, with the metal ion Zn(II), showed that the ligand exists as a radical supported at the carbon atom of the imino donor. This discovery is crucial for understanding the electrochemical properties of such complexes and can be pivotal in the field of catalysis and material science (Myers et al., 2016).

Future Directions

2-Methyl-6-(2-phenylethenyl)pyridine is a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate (mGlu) receptor subtype 5 (mGluR5 or mGluR 5) in the central nervous system (CNS) . This suggests potential future directions in the field of medical imaging.

properties

IUPAC Name

2-methyl-6-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISOFUCTXZKSOQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017353
Record name [E]-2-Methyl-6-[2-phenylethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(2-phenylethenyl)pyridine

CAS RN

7370-21-0, 6266-99-5
Record name SIB 1893
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002607995
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Record name [E]-2-Methyl-6-[2-phenylethenyl]pyridine
Source EPA DSSTox
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Record name SIB 1893
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Record name SIB-1893
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
VA Movsesyan, DM O'Leary, L Fan, W Bao… - … of Pharmacology and …, 2001 - ASPET
The effect of selective group I metabotropic glutamate receptor subtype 5 (mGluR5) antagonists 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and (E)-2-methyl-6-(2-phenylethenyl)-…
Number of citations: 147 jpet.aspetjournals.org
JM Mathiesen, N Svendsen… - British journal of …, 2003 - Wiley Online Library
We have identified 2‐methyl‐6‐(2‐phenylethenyl)pyridine (SIB‐1893) and 2‐methyl‐6‐phenylethynyl pyridine hydrochloride (MPEP) as positive allosteric modulators for the hmGluR4. …
Number of citations: 212 bpspubs.onlinelibrary.wiley.com
V Bruno, I Ksiazek, G Battaglia, S Lukic, T Leonhardt… - …, 2000 - Elsevier
We have used potent and selective non-competitive antagonists of metabotropic glutamate receptor subtype 5 (mGlu5) —- 2-methyl-6-phenylethynylpyridine (MPEP), [6-methyl-2-(…
Number of citations: 153 www.sciencedirect.com
G Battaglia, CL Busceti, G Molinaro… - Journal of …, 2004 - Soc Neuroscience
We combined the use of knock-out mice and subtype-selective antagonists [2-methyl-6-(phenylethynyl)pyridine (MPEP) and (E)-2-methyl-6-(2-phenylethenyl)-pyridine (SIB1893)] to …
Number of citations: 136 www.jneurosci.org
A Pagano, D Ruegg, S Litschig, N Stoehr… - Journal of Biological …, 2000 - ASBMB
We have investigated the mechanism of inhibition and site of action of the novel human metabotropic glutamate receptor 5 (hmGluR5) antagonist 2-methyl-6-(phenylethynyl)pyridine (…
Number of citations: 296 www.jbc.org
NDP Cosford, L Tehrani, J Roppe… - Journal of medicinal …, 2003 - ACS Publications
2-Methyl-6-(phenylethynyl)pyridine (3), a potent noncompetitive mGlu5 receptor antagonist widely used to characterize the pharmacology of mGlu5 receptors, suffers from a number of …
Number of citations: 444 pubs.acs.org
RX Moldrich, AG Chapman, G De Sarro… - European journal of …, 2003 - Elsevier
Metabotropic glutamate (mGlu) receptors have multiple actions on neuronal excitability through G-protein-linked modifications of enzymes and ion channels. They act presynaptically to …
Number of citations: 238 www.sciencedirect.com
MA Varney, NDP Cosford, C Jachec, SP Rao… - … of Pharmacology and …, 1999 - ASPET
Cell lines expressing the human metabotropic glutamate receptor subtype 5a (hmGluR5a) and hmGluR1b were used as targets in an automated high-throughput screening (HTS) …
Number of citations: 239 jpet.aspetjournals.org
A Fazal, F Parker, AM Palmer… - Journal of …, 2003 - Wiley Online Library
In this study we have tested the effects of a wide range of metabotropic glutamate receptor ligands on (i) depolarisation‐evoked efflux of pre‐accumulated d‐[ 3 H]aspartic acid (d‐[ 3 H]…
Number of citations: 36 onlinelibrary.wiley.com
K Kusama-Eguchi, T Kusama, A Suda… - Biological and …, 2004 - jstage.jst.go.jp
Neurolathyrism is a human motoneuron disease caused by the overconsumption of grass pea (Lathyrus sativus) that contains a toxic non-protein amino acid, 3-N-oxalyl-L-2, 3-…
Number of citations: 14 www.jstage.jst.go.jp

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